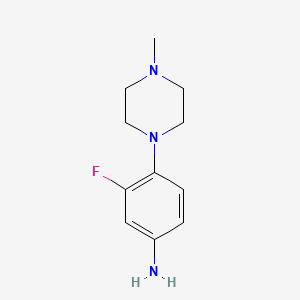

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOPUCAPKOUZKPS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCN(CC1)C2=C(C=C(C=C2)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40382418 | |

| Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

221198-99-8 | |

| Record name | 3-fluoro-4-(4-methylpiperazin-1-yl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40382418 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

CAS Number: 221198-99-8

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals interested in the chemical properties, synthesis, and applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. This compound is a key building block in the synthesis of advanced pharmaceutical agents, particularly in the realm of kinase inhibitors for cancer therapy.

Physicochemical and Spectroscopic Data

A summary of the key physical, chemical, and spectroscopic properties of this compound is provided below. These data are essential for its characterization, handling, and use in synthetic protocols.

| Property | Value |

| CAS Number | 221198-99-8[1] |

| Molecular Formula | C₁₁H₁₆FN₃[1] |

| Molecular Weight | 209.27 g/mol [1] |

| Purity | ≥98%[1] |

| Monoisotopic Mass | 209.13283 Da[2] |

| Predicted XlogP | 1.3[2] |

| ¹H NMR | Spectrum available[3] |

| ¹³C NMR | Spectrum available |

| Mass Spectrometry | Spectrum available |

| Infrared (IR) Spectroscopy | Spectrum available |

| MDL Number | MFCD05663793[1] |

Experimental Protocols: Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution followed by a reduction. The general scheme is outlined below, followed by a detailed experimental protocol.

Synthetic Pathway Overview

Caption: General synthetic scheme for this compound.

Detailed Experimental Protocol

This protocol is based on established synthetic transformations for analogous compounds.[4]

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or N,N-dimethylformamide (DMF).

-

Addition of Reagents: Add 1-methylpiperazine (1.1 to 1.5 equivalents) to the solution. The presence of a base, such as potassium carbonate (K₂CO₃), can be used to scavenge the hydrofluoric acid byproduct.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitate (the product) forms, it can be isolated by filtration, washed with a suitable solvent (e.g., water or a cold organic solvent), and dried. If the product remains in solution, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

-

Reaction Setup: Dissolve the 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine (1 equivalent) obtained from Step 1 in a suitable solvent system, such as a mixture of ethanol and water.

-

Reduction:

-

Method A (Iron Reduction): Add iron powder (excess) and ammonium chloride (catalytic amount) to the solution. Heat the mixture to reflux and stir vigorously for several hours until the reduction of the nitro group is complete, as monitored by TLC.

-

Method B (Catalytic Hydrogenation): Alternatively, the reduction can be carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.

-

-

Work-up and Purification:

-

For Method A: Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts. Wash the celite pad with the solvent used in the reaction. Concentrate the filtrate under reduced pressure to obtain the crude product.

-

For Method B: Filter the reaction mixture through celite to remove the catalyst and wash with the reaction solvent. Concentrate the filtrate.

-

-

Final Purification: The crude this compound can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final product with high purity.

Applications in Drug Discovery and Development

This compound is a crucial intermediate in the synthesis of a variety of pharmacologically active molecules, most notably kinase inhibitors.[5] The presence of the fluorophenyl and methylpiperazine moieties can impart desirable properties such as enhanced metabolic stability and improved binding affinity to target proteins.

Role as a Building Block for Kinase Inhibitors

This aniline derivative is a key component in the development of potent and selective inhibitors of several protein kinases that are implicated in cancer pathogenesis.

Dual FLT3 and Aurora Kinase Inhibitors:

This compound has been utilized in the synthesis of dual inhibitors targeting both FMS-like tyrosine kinase 3 (FLT3) and Aurora kinases.[6] Mutations in the FLT3 gene are common in acute myeloid leukemia (AML), making it a significant therapeutic target.[7] Aurora kinases are essential for regulating mitosis, and their overexpression is observed in various cancers.[8][9] The development of dual inhibitors that can simultaneously target these kinases represents a promising strategy for overcoming drug resistance and improving therapeutic outcomes in cancer patients.

The general workflow for the incorporation of this compound into a kinase inhibitor scaffold is depicted below.

Caption: Workflow for synthesizing kinase inhibitors using the target aniline.

Signaling Pathway Involvement

The kinase inhibitors synthesized using this compound exert their therapeutic effects by modulating key signaling pathways involved in cell proliferation, survival, and differentiation.

FLT3 Signaling Pathway:

In AML, activating mutations in FLT3 lead to its constitutive activation, triggering downstream signaling cascades that promote uncontrolled cell growth and inhibit apoptosis. These pathways include the RAS/MEK/ERK and PI3K/Akt/mTOR pathways. FLT3 inhibitors developed from this compound are designed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby blocking its activity and inhibiting these downstream oncogenic signals.

Aurora Kinase Signaling Pathway:

Aurora kinases, particularly Aurora A and Aurora B, are master regulators of mitosis. Their inhibition by compounds derived from this compound disrupts various mitotic processes, such as centrosome separation, bipolar spindle formation, and cytokinesis. This ultimately leads to mitotic catastrophe and apoptosis in rapidly dividing cancer cells.

The diagram below illustrates the central role of these kinases in cellular signaling and the point of intervention by inhibitors.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. PubChemLite - this compound (C11H16FN3) [pubchemlite.lcsb.uni.lu]

- 3. This compound(221198-99-8) 1H NMR [m.chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]

- 6. Optimization of Imidazo[4,5-b]pyridine-Based Kinase Inhibitors: Identification of a Dual FLT3/Aurora Kinase Inhibitor as an Orally Bioavailable Preclinical Development Candidate for the Treatment of Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The Development of FLT3 Inhibitors in Acute Myeloid Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Aurora Isoform Selectivity: Design and Synthesis of Imidazo[4,5-b]pyridine Derivatives as Highly Selective Inhibitors of Aurora-A Kinase in Cells - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative that serves as a crucial building block in the synthesis of various pharmaceutically active compounds. Its unique structural features, including a fluorinated phenyl ring and a methylpiperazine moiety, make it a valuable intermediate in the development of targeted therapies, particularly in the realm of kinase inhibitors. This technical guide provides a comprehensive overview of its chemical properties, a detailed experimental protocol for its application in synthesis, a plausible synthetic route, and an examination of its potential role in inhibiting key signaling pathways implicated in cancer.

Core Data Presentation

The fundamental physicochemical properties of this compound are summarized in the table below, providing a quick reference for researchers.

| Property | Value | Source |

| Molecular Weight | 209.27 g/mol | [1][2] |

| Molecular Formula | C11H16FN3 | [1] |

| CAS Number | 221198-99-8 | [1][2] |

| Purity | Typically ≥98% | [1] |

| MDL Number | MFCD05663793 | [1] |

Experimental Protocols

Application in the Synthesis of Pyrrolopyrimidine Kinase Inhibitors

This compound is a key reagent in the synthesis of potent kinase inhibitors. The following protocol details its use in a palladium-catalyzed cross-coupling reaction to produce a pyrrolopyrimidine-based inhibitor.[3][4]

Materials:

-

(2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate

-

This compound

-

tert-Butanol

-

Anhydrous Potassium Carbonate (K2CO3)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3)

-

Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos)

-

Ethyl Acetate

-

Diatomaceous Earth

-

Silica Gel

-

Ethanol

-

Heptane

-

Purified Water

-

Brine

Procedure:

-

Reaction Setup: In a 500-L glass-lined reactor under a nitrogen atmosphere, charge tert-butanol (147 kg). Heat the reactor to 40 ± 5 °C.

-

Reagent Addition: To the reactor, add (2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (19.10 kg), anhydrous K2CO3 (32.02 kg), Pd2(dba)3 (0.88 kg), XPhos (0.90 kg), and this compound (9.70 kg).

-

Reaction: Heat the resulting mixture at 85 ± 5 °C for 6 hours.

-

Work-up and Filtration: Cool the mixture to 60 ± 5 °C and filter through a pad of diatomaceous earth (4.9 kg). Wash the reactor with ethyl acetate (36 kg). The diatomaceous earth pad is then slurried with ethyl acetate and filtered twice.

-

Extraction and Purification: Combine the filtrates and concentrate to dryness. Add ethyl acetate (281 kg) to dissolve the residue, followed by the addition of silica gel (37 kg). Stir the mixture for 1 hour.

-

Final Processing: Filter the mixture and wash the filtrate with purified water and then brine. Concentrate the organic layer to dryness. Add ethanol (124 kg) and heat at 85 ± 5 °C for 1 hour. Add heptane (70 kg) and continue heating at 85 ± 5 °C.

Proposed Synthesis of this compound

Plausible Synthetic Route:

-

Starting Material: 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine.

-

Reduction Reaction: The nitro group of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine is reduced to an amine. This is commonly achieved through catalytic hydrogenation.

-

Catalyst: 10% Palladium on Carbon (Pd/C).

-

Reducing Agent: Hydrogen gas or a hydrogen source like hydrazine hydrate.

-

Solvent: A protic solvent such as ethanol or methanol.

-

-

Reaction Conditions: The reaction is typically carried out at room temperature under a hydrogen atmosphere for a sufficient duration to ensure complete conversion, which can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is filtered through a celite bed to remove the palladium catalyst. The filtrate is then concentrated under reduced pressure to yield the final product, this compound.

Signaling Pathway and Mechanism of Action

Research into compounds structurally related to this compound suggests their involvement in the inhibition of Mer-tyrosine kinase (MERTK).[5] MERTK is a member of the TAM (Tyro3, Axl, MERTK) family of receptor tyrosine kinases and plays a crucial role in cancer cell survival, proliferation, and immune response regulation.[3][5]

MERTK Signaling Pathway

MERTK is often overexpressed in various cancers and its activation leads to the initiation of several oncogenic signaling cascades. Ligand binding to the extracellular domain of MERTK induces its dimerization and autophosphorylation of tyrosine residues in the intracellular kinase domain. This phosphorylation creates docking sites for downstream signaling proteins, leading to the activation of pathways such as:

-

PI3K/AKT Pathway: Promotes cell survival and proliferation.

-

MAPK/ERK Pathway: Involved in cell growth and differentiation.

-

STAT Pathway: Regulates gene expression related to cell survival and inflammation.

-

FAK/RhoA Pathway: Plays a role in cell migration and invasion.[3]

The inhibition of MERTK can reverse these pro-oncogenic effects, making it an attractive target for cancer therapy.[3] Small molecule inhibitors, for which this compound is a key building block, can be designed to bind to the ATP-binding pocket of the MERTK kinase domain, preventing its autophosphorylation and subsequent activation of downstream signaling.

Caption: MERTK Signaling Pathway and Point of Inhibition.

Experimental Workflow for Kinase Inhibitor Synthesis

The general workflow for synthesizing a kinase inhibitor using this compound involves a series of well-defined steps from reaction to purification.

Caption: General Workflow for Kinase Inhibitor Synthesis.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Molecular Pathways: MERTK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]

- 5. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline chemical properties

An In-depth Technical Guide on 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, and applications of this compound, a key intermediate in modern pharmaceutical development. The information is tailored for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Core Chemical Properties

This compound is a fluorinated aniline derivative recognized for its role as a versatile building block in the synthesis of complex organic molecules.[1] Its structural features, particularly the fluorine atom and the methylpiperazine moiety, are crucial for modulating the physicochemical and pharmacological properties of the final active pharmaceutical ingredients (APIs).

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below. This data is essential for its handling, characterization, and use in synthetic chemistry.

| Property | Value | Reference |

| CAS Number | 221198-99-8 | [2][3] |

| Molecular Formula | C₁₁H₁₆FN₃ | [2][3][4] |

| Molecular Weight | 209.27 g/mol | [2][5] |

| Appearance | Off-white to brown crystalline powder (typical for similar anilines) | [6] |

| Purity | Typically >98% | [2] |

Predicted Properties

The following table includes properties predicted through computational models, which can be valuable for anticipating the compound's behavior in various systems.

| Property | Value | Source |

| XlogP | 1.3 | PubChem[4] |

| Monoisotopic Mass | 209.13283 Da | PubChem[4] |

Spectral Analysis Data

Spectroscopic data is fundamental for the structural confirmation and purity assessment of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a primary tool for elucidating the molecular structure of the compound.

-

¹H NMR: Proton NMR data provides information about the hydrogen atoms in the molecule, confirming the presence of the aromatic, piperazine, and methyl protons.[7]

-

¹³C NMR: Carbon NMR is used to identify all unique carbon environments within the molecule.[7]

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the compound.

| Technique | Observation |

| High-Resolution MS | Provides the exact mass, confirming the molecular formula C₁₁H₁₆FN₃.[8] |

| Predicted [M+H]⁺ | m/z 210.14011 |

Infrared (IR) Spectroscopy

IR spectroscopy helps in identifying the functional groups present in the molecule. Key expected absorptions include N-H stretching for the aniline amine, C-H stretching for aromatic and aliphatic groups, C=C stretching for the aromatic ring, and C-F stretching.[7]

Experimental Protocols

While specific, detailed experimental protocols for the synthesis of this compound can be proprietary, a general synthetic route can be inferred from the synthesis of structurally similar compounds, such as 3-fluoro-4-morpholinoaniline.[9] The typical synthesis involves two main steps: a nucleophilic aromatic substitution followed by a reduction.

General Synthesis Workflow

The logical flow for the synthesis and purification of this compound is depicted below.

Caption: General Synthesis Workflow Diagram.

Detailed Methodologies

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine (SNAr Reaction)

-

Charge a reaction vessel with a suitable solvent (e.g., N,N-dimethylformamide or acetonitrile).

-

Add 1,2-difluoro-4-nitrobenzene to the solvent.

-

Slowly add 1-methylpiperazine to the mixture.

-

Heat the reaction mixture (e.g., to 90°C) and stir for a designated period until the reaction is complete, monitored by Thin Layer Chromatography (TLC).[10]

-

After cooling, the intermediate product is typically isolated by precipitation upon adding water, followed by filtration.[10]

Step 2: Synthesis of this compound (Reduction)

-

Dissolve the intermediate, 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine, in a solvent such as methanol or ethanol.

-

Add a catalyst, commonly Palladium on carbon (Pd/C).[10]

-

Introduce a reducing agent. This can be achieved by bubbling hydrogen gas (H₂) through the mixture or by using a transfer hydrogenation source like hydrazine hydrate or ammonium chloride with iron powder.[9][10][11]

-

Allow the reaction to proceed at room temperature or with gentle heating until the reduction of the nitro group is complete (monitored by TLC).

-

Upon completion, the catalyst is removed by filtration (e.g., through celite).

-

The solvent is removed under reduced pressure to yield the crude product.

Step 3: Purification

-

The crude product is purified, typically by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography to yield the final high-purity product.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents. The presence of the fluoro-aniline moiety is a common feature in many modern drugs, as fluorine can enhance metabolic stability, binding affinity, and bioavailability.[12][13]

This compound is explicitly cited as an important building block for synthesizing substituted aniline products, including pyrrolopyrimidine kinase inhibitors.[1] Kinase inhibitors are a major class of targeted cancer therapies, and modifications to the aniline structure can significantly impact the inhibitor's selectivity and potency.

Safety and Handling

Proper safety precautions are essential when handling this compound.

-

Hazard Classification: It is classified as causing skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Handling: Use only in a well-ventilated area. Avoid breathing dust, mist, or spray.[3] Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.

This guide provides a foundational understanding of this compound for its application in research and development. For further detailed information, consulting the cited literature and safety data sheets is recommended.

References

- 1. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. synquestlabs.com [synquestlabs.com]

- 4. PubChemLite - this compound (C11H16FN3) [pubchemlite.lcsb.uni.lu]

- 5. This compound - [sigmaaldrich.com]

- 6. innospk.com [innospk.com]

- 7. This compound(221198-99-8) 1H NMR spectrum [chemicalbook.com]

- 8. 3-Fluoro-4-(4-phenylpiperazin-1-yl)aniline | 478079-57-1 | Benchchem [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. nbinno.com [nbinno.com]

- 13. mdpi.com [mdpi.com]

Unveiling the Molecular Architecture: A Technical Guide to the Structure Elucidation of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies and spectroscopic data interpretation required for the structural elucidation of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in medicinal chemistry and drug development. This document outlines the predicted spectroscopic characteristics and detailed experimental protocols to confirm its molecular structure.

Molecular Structure and Properties

This compound is a substituted aniline derivative with the molecular formula C₁₁H₁₆FN₃ and a molecular weight of 209.27 g/mol .[1] Its structure incorporates a fluoroaniline core linked to an N-methylpiperazine moiety.

Chemical Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data for Structure Elucidation

The following tables summarize the predicted quantitative data from key spectroscopic techniques used to confirm the structure of this compound. These predictions are based on the analysis of its constituent functional groups and comparison with known data for similar molecules.[2][3][4][5][6][7][8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Predicted Coupling Constants (J, Hz) |

| ~6.85 | dd | 1H | Ar-H | J = 8.5, 2.0 |

| ~6.70 | ddd | 1H | Ar-H | J = 8.5, 8.5, 2.0 |

| ~6.60 | t | 1H | Ar-H | J = 8.5 |

| ~3.60 | br s | 2H | -NH₂ | - |

| ~3.10 | t | 4H | -N(CH₂)₂- (piperazine) | J = 5.0 |

| ~2.70 | t | 4H | -N(CH₂)₂- (piperazine) | J = 5.0 |

| ~2.35 | s | 3H | -CH₃ | - |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 (d, J ≈ 240 Hz) | C-F |

| ~145.0 | C-NH₂ |

| ~138.0 (d, J ≈ 10 Hz) | C-N (piperazine) |

| ~120.0 (d, J ≈ 5 Hz) | Ar-CH |

| ~118.0 (d, J ≈ 20 Hz) | Ar-CH |

| ~115.0 | Ar-CH |

| ~55.0 | -N(CH₂)₂- (piperazine) |

| ~49.0 | -N(CH₂)₂- (piperazine) |

| ~46.0 | -CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450 - 3300 | Medium, Broad | N-H stretch (asymmetric and symmetric) |

| 3050 - 3000 | Medium | Aromatic C-H stretch |

| 2950 - 2800 | Strong | Aliphatic C-H stretch |

| 1620 - 1580 | Strong | N-H bend and Aromatic C=C stretch |

| 1520 | Strong | Aromatic C=C stretch |

| 1250 - 1200 | Strong | C-N stretch (aromatic amine and piperazine) |

| 1150 - 1100 | Strong | C-F stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation Data (Electron Ionization - EI)

| m/z | Predicted Fragment Ion |

| 209 | [M]⁺ (Molecular Ion) |

| 194 | [M - CH₃]⁺ |

| 138 | [M - C₄H₉N]⁺ |

| 95 | [C₅H₉N₂]⁺ |

| 70 | [C₄H₈N]⁺ |

| 57 | [C₃H₇N]⁺ |

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

NMR Spectroscopy

Protocol for ¹H and ¹³C NMR Analysis:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Instrumentation: Utilize a 500 MHz NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second.

-

Apply a 90° pulse angle.

-

Collect 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire the spectrum at 298 K.

-

Use a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Employ a 30° pulse angle with proton decoupling.

-

Accumulate at least 1024 scans.

-

-

Data Processing: Process the acquired Free Induction Decays (FIDs) with an exponential window function and perform a Fourier transform. Reference the spectra to the TMS signal at 0.00 ppm for ¹H and 77.16 ppm for the residual CDCl₃ signal in the ¹³C spectrum.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Protocol for FT-IR Analysis:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a mixture of approximately 1-2 mg of the sample with 100-200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press.

-

Instrumentation: Use a Fourier-transform infrared spectrometer.

-

Data Acquisition:

-

Record a background spectrum of a blank KBr pellet.

-

Place the sample pellet in the sample holder and record the spectrum.

-

Scan the sample from 4000 to 400 cm⁻¹.

-

Co-add 32 scans to improve the signal-to-noise ratio.

-

-

Data Analysis: The resulting spectrum should be baseline corrected and the absorption peaks identified and reported in wavenumbers (cm⁻¹).

Mass Spectrometry (MS)

Protocol for GC-MS Analysis:

-

Sample Preparation: Dissolve a small amount of the sample in a volatile organic solvent such as methanol or dichloromethane to a concentration of approximately 1 mg/mL.

-

Instrumentation: Employ a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

Gas Chromatography (GC) Conditions:

-

Column: Use a 30 m x 0.25 mm ID, 0.25 µm film thickness, non-polar capillary column (e.g., DB-5ms).

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Injector Temperature: 250 °C.

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-500.

-

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Visualization of Elucidation Workflow and Rationale

The following diagrams illustrate the logical workflow for the structure elucidation process and the rationale behind the spectroscopic interpretations.

Caption: Experimental workflow for the structure elucidation of the target molecule.

Caption: Logical relationships in the spectroscopic data interpretation process.

Conclusion

The structural elucidation of this compound is a systematic process that relies on the integration of data from multiple spectroscopic techniques. By following the detailed experimental protocols and interpreting the resulting data as outlined in this guide, researchers can confidently confirm the molecular structure of this important compound. The predictive data provided serves as a valuable reference for analytical scientists and professionals in the field of drug discovery and development.

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. 4-Fluoroaniline(371-40-4) 1H NMR [m.chemicalbook.com]

- 3. 1-Methylpiperazine(109-01-3) 13C NMR spectrum [chemicalbook.com]

- 4. 1-Methylpiperazine | C5H12N2 | CID 53167 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. 4-Fluoroaniline | C6H6FN | CID 9731 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 4-(4-Methylpiperazin-1-yl)aniline | C11H17N3 | CID 737253 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Aniline(62-53-3) 13C NMR [m.chemicalbook.com]

An In-depth Technical Guide to the Synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in the development of various pharmaceutical compounds, including kinase inhibitors.[1] This document outlines a reliable two-step synthetic pathway, including detailed experimental protocols, tabulated quantitative data, and visualizations of the synthetic route and experimental workflow.

Synthetic Pathway Overview

The synthesis of this compound is efficiently achieved through a two-step process. The first step involves a nucleophilic aromatic substitution (SNAr) reaction between 1,2-difluoro-4-nitrobenzene and 1-methylpiperazine. The resulting intermediate, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine, is then subjected to a reduction of the nitro group in the second step to yield the final product.

Experimental Protocols

Step 1: Synthesis of 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine

This procedure is adapted from analogous nucleophilic aromatic substitution reactions.

Materials:

-

1,2-difluoro-4-nitrobenzene

-

1-methylpiperazine

-

Potassium carbonate (K₂CO₃) or Triethylamine (Et₃N)

-

Dimethylformamide (DMF) or Ethanol (EtOH)

-

Water

-

Ethyl acetate

Procedure:

-

In a round-bottom flask, dissolve 1,2-difluoro-4-nitrobenzene (1.0 eq) in an appropriate solvent such as DMF or ethanol.

-

Add 1-methylpiperazine (1.1-1.5 eq) to the solution.

-

Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Stir the reaction mixture at room temperature or heat to 50-100 °C. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and poured into water.

-

The aqueous layer is extracted with ethyl acetate.

-

The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to afford 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

Step 2: Synthesis of this compound

This procedure is based on standard catalytic hydrogenation methods for the reduction of nitroarenes.

Materials:

-

1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine

-

Palladium on carbon (10% Pd/C) or Raney Nickel

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

-

Celite

Procedure:

-

In a hydrogenation vessel, dissolve 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine (1.0 eq) in methanol or ethanol.

-

Carefully add a catalytic amount of 10% Pd/C or Raney Nickel.

-

The vessel is then purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (e.g., balloon or Parr shaker) at room temperature.

-

The reaction progress is monitored by TLC until the starting material is completely consumed.

-

Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

-

The filtrate is concentrated under reduced pressure to yield this compound. The product can be further purified by recrystallization or column chromatography if necessary.

Quantitative Data Summary

The following tables summarize the key quantitative data for the starting materials, intermediate, and final product.

Table 1: Reactant and Product Properties

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |

| 1,2-difluoro-4-nitrobenzene | C₆H₃F₂NO₂ | 159.09 | 364-74-9 |

| 1-methylpiperazine | C₅H₁₂N₂ | 100.16 | 109-01-3 |

| 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine | C₁₁H₁₄FN₃O₂ | 239.25 | 221198-29-4 |

| This compound | C₁₁H₁₆FN₃ | 209.27 | 221198-99-8 |

Table 2: Reaction Conditions and Expected Yields

| Reaction Step | Key Reagents | Solvent | Temperature | Typical Yield |

| Step 1: Nucleophilic Aromatic Substitution | 1-methylpiperazine, K₂CO₃ or Et₃N | DMF/EtOH | 25-100 °C | 80-95% |

| Step 2: Nitro Group Reduction | H₂, 10% Pd/C or Raney Ni | MeOH/EtOH | 25 °C | >90% |

Characterization Data

The structural confirmation of the final product, this compound, is typically achieved through spectroscopic methods.

Table 3: Spectroscopic Data for this compound

| Spectroscopic Data | Observed Peaks/Signals |

| ¹H NMR | Spectral data will show characteristic peaks for the aromatic protons, the protons on the piperazine ring, and the methyl group.[2] The integration will correspond to the number of protons. |

| ¹³C NMR | The spectrum will display distinct signals for each unique carbon atom in the molecule, including the aromatic carbons, the piperazine carbons, and the methyl carbon. |

| Mass Spec (MS) | The mass spectrum will show a molecular ion peak ([M]+) corresponding to the molecular weight of the compound (m/z = 209.27). Predicted [M+H]⁺ is 210.14011.[3] |

| Purity | Typically >98% as determined by HPLC.[4] |

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

References

Technical Guide: Physicochemical Properties of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a key building block in contemporary medicinal chemistry, particularly in the development of targeted therapeutics. Its structural motifs, a fluoroaniline core coupled with a methylpiperazine moiety, are frequently incorporated into kinase inhibitors and other signaling pathway modulators. A thorough understanding of its physical and chemical characteristics is paramount for its effective utilization in drug design, synthesis, and formulation. This technical guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and its application in a representative synthetic workflow.

Core Physical and Chemical Data

| Property | Value | Source |

| CAS Number | 221198-99-8 | [1][2][3] |

| Molecular Formula | C₁₁H₁₆FN₃ | [1][2][3] |

| Molecular Weight | 209.27 g/mol | [3] |

| Appearance | Not explicitly stated, likely a solid at room temperature | |

| Melting Point | No experimental data available | |

| Boiling Point | Predicted: 319.7 ± 42.0 °C | |

| Solubility | No quantitative experimental data available. Likely soluble in organic solvents like methanol, ethanol, and DMSO. | |

| Predicted XlogP | 1.3 |

Experimental Protocols

The following sections detail standardized experimental procedures for the determination of the key physical characteristics of organic compounds like this compound.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Principle: The temperature at which a substance transitions from a solid to a liquid phase is its melting point. Pure crystalline solids typically exhibit a sharp melting point range of 0.5-1°C.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or digital melting point device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of the crystalline this compound is finely powdered using a mortar and pestle.

-

Capillary Loading: The open end of a capillary tube is tapped into the powdered sample, and the tube is inverted and tapped gently to pack the solid into the sealed end. A sample height of 2-3 mm is optimal.

-

Measurement:

-

Thiele Tube Method: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube. The side arm of the tube is gently heated, and the temperature at which the solid begins to melt and the temperature at which it completely liquefies are recorded as the melting point range.

-

Digital Melting Point Apparatus: The loaded capillary tube is placed in the heating block of the apparatus. The heating rate is set to a slow, controlled value (e.g., 1-2°C per minute) near the expected melting point. The temperatures at the onset and completion of melting are recorded.

-

Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. While this compound is likely a solid at room temperature, this protocol would be applicable if it were a liquid or for determining the boiling point of its solutions.

Principle: The boiling point is the temperature at which the vapor pressure of a liquid equals the surrounding atmospheric pressure.

Apparatus:

-

Small test tube or fusion tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating bath (e.g., Thiele tube with oil or a heating block)

-

Beaker

Procedure:

-

A small amount of the liquid sample is placed in the test tube.

-

A capillary tube, sealed at one end, is placed inverted into the test tube with the open end submerged in the liquid.

-

The test tube is attached to a thermometer and heated in the heating bath.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is discontinued, and the temperature at which the bubbling ceases and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Understanding the solubility of a compound is crucial for its handling, formulation, and biological testing.

Principle: "Like dissolves like." Polar compounds tend to dissolve in polar solvents, and non-polar compounds in non-polar solvents.

Apparatus:

-

Test tubes

-

Vortex mixer

-

Spatula

-

Graduated pipettes

Procedure:

-

Qualitative Assessment: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a series of test tubes.

-

A known volume of various solvents (e.g., 1 mL of water, ethanol, methanol, acetone, dichloromethane, dimethyl sulfoxide) is added to each tube.

-

The tubes are agitated using a vortex mixer for a set period (e.g., 1-2 minutes).

-

The mixture is visually inspected for the presence of undissolved solid. The compound is classified as soluble, partially soluble, or insoluble in each solvent.

-

For quantitative analysis, a saturated solution can be prepared, and the concentration of the dissolved solute can be determined using techniques like UV-Vis spectroscopy or HPLC.

Spectroscopic Data

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to the aromatic protons on the fluoroaniline ring, the methylene protons of the piperazine ring, and the methyl protons of the N-methyl group. The fluorine atom will cause splitting of adjacent proton signals. |

| ¹³C NMR | Resonances for each unique carbon atom in the molecule. The carbon atoms attached to the fluorine will show a characteristic large coupling constant (¹J C-F). |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching of the primary amine, C-H stretching of the aromatic and aliphatic groups, C=C stretching of the aromatic ring, C-N stretching, and C-F stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (209.27 g/mol ). Fragmentation patterns can provide further structural information. |

Application in Synthesis: A Workflow for Kinase Inhibitor Preparation

This compound is a valuable intermediate in the synthesis of kinase inhibitors. A representative workflow for its use in the preparation of a pyrrolopyrimidine-based kinase inhibitor is outlined below.[4]

Experimental Workflow: Kinase Inhibitor Screening

Once a potential kinase inhibitor is synthesized using building blocks like this compound, it undergoes a rigorous screening process to evaluate its efficacy and specificity. A typical workflow is depicted below.[2][5][6][7][8]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. reactionbiology.com [reactionbiology.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Methods for Investigation of Targeted Kinase Inhibitor Therapy using Chemical Proteomics and Phosphorylation Profiling - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Safety and Handling of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling precautions for 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a compound often utilized in laboratory and research settings. The information is compiled from various safety data sheets to ensure a thorough understanding of its properties and associated hazards.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is fundamental to its safe handling.

| Property | Value | Reference |

| Molecular Formula | C11H16FN3 | [1] |

| CAS Number | 221198-99-8 | [1] |

| Melting Point | -6 °C (21 °F) | |

| Boiling Point | 184 °C (363 °F) | |

| Density | 1.022 g/cm³ at 25 °C (77 °F) | |

| Flash Point | 73 °C (163.4 °F) | [2] |

| Autoignition Temperature | >600 °C (>1112 °F) | [2] |

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple routes of toxicity.

GHS Hazard Statements:

-

H227: Combustible liquid.

-

H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.

-

H315: Causes skin irritation.[1]

-

H317: May cause an allergic skin reaction.

-

H318: Causes serious eye damage.

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

-

H341: Suspected of causing genetic defects.

-

H351: Suspected of causing cancer.

-

H372: Causes damage to organs (Blood) through prolonged or repeated exposure.

-

H410: Very toxic to aquatic life with long lasting effects.

GHS Pictograms:

-

Health Hazard

-

Corrosion

-

Exclamation Mark

-

Environment

-

Skull and Crossbones

Signal Word: Danger

Experimental Protocols: Safe Handling and Storage

Adherence to strict protocols is crucial to minimize exposure and ensure a safe working environment.

3.1. Personal Protective Equipment (PPE)

-

Eye/Face Protection: Wear safety goggles with side protection.[3]

-

Hand Protection: Wear suitable chemical-resistant gloves tested according to EN 374.[3] Inspect gloves prior to use and dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.[4]

-

Skin and Body Protection: Wear a complete suit protecting against chemicals and long-sleeved clothing. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.[4]

-

Respiratory Protection: Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[5]

3.2. Handling Procedures

-

Work under a chemical fume hood.

-

Avoid all personal contact, including inhalation.[6]

-

Wash skin thoroughly after handling. Do not eat, drink, or smoke when using this product.

-

Keep away from open flames, hot surfaces, and sources of ignition. Take precautionary measures against static discharge.

3.3. Storage Conditions

-

Keep containers tightly closed in a dry, cool, and well-ventilated place.[2]

-

Store locked up.[2]

-

Keep away from oxidizing agents.[2]

-

The recommended storage temperature can be found on the product label.

Emergency Procedures

Immediate and appropriate action is critical in the event of an emergency.

4.1. First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing.[1] If breathing has stopped, apply artificial respiration. Call a physician immediately.

-

If on Skin: Take off immediately all contaminated clothing. Rinse skin with water or shower. Wash with plenty of soap and water.[1] Call a physician immediately.

-

If in Eyes: Rinse cautiously with water for several minutes.[2] Remove contact lenses, if present and easy to do. Continue rinsing.[2] Immediately call an ophthalmologist.

-

If Swallowed: Rinse mouth. Do NOT induce vomiting.[2] Immediately call a POISON CENTER or doctor.

4.2. Accidental Release Measures

-

Evacuate personnel to safe areas.[2]

-

Ensure adequate ventilation.[2]

-

Remove all sources of ignition.[2]

-

Contain and absorb the spill with inert absorbent material (e.g., sand, earth, vermiculite).[6]

-

Collect the spillage and place it in a suitable, labeled container for waste disposal.[6]

-

Do not let the product enter drains.

4.3. Fire-Fighting Measures

-

Suitable Extinguishing Media: Use CO2, dry chemical, or foam to extinguish.[2] A water spray may be used to cool closed containers.[2]

-

Specific Hazards: Combustible material.[2] Vapors are heavier than air and may spread along floors, forming explosive mixtures with air on intense heating. Hazardous combustion products include nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), and gaseous hydrogen fluoride (HF).[2]

-

Protective Equipment: Wear a self-contained breathing apparatus and full protective gear.[2]

Waste Disposal

Dispose of contents and containers to an approved waste disposal plant in accordance with local, regional, and national regulations.[2] Contaminated packaging should be disposed of in the same manner as the product.

Diagrams

dot digraph "Handling_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=box, style="filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

subgraph "cluster_Preparation" { label = "Preparation"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Assess_Risks" [label="Assess Risks & Review SDS"]; "Select_PPE" [label="Select Appropriate PPE"]; }

subgraph "cluster_Handling" { label = "Handling"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Work_in_Hood" [label="Work in Chemical Fume Hood"]; "Avoid_Contact" [label="Avoid Inhalation, Skin/Eye Contact"]; "Ground_Equipment" [label="Ground Equipment (Static)"]; }

subgraph "cluster_PostHandling" { label = "Post-Handling"; style = "filled"; color = "#FFFFFF"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Store_Properly" [label="Store in a Cool, Dry, Ventilated Area"]; "Dispose_Waste" [label="Dispose of Waste Properly"]; "Decontaminate" [label="Decontaminate Work Area & PPE"]; }

"Assess_Risks" -> "Select_PPE" [label="1. Read Safety Data Sheet"]; "Select_PPE" -> "Work_in_Hood" [label="2. Don PPE"]; "Work_in_Hood" -> "Avoid_Contact" [label="3. Handle with Care"]; "Avoid_Contact" -> "Ground_Equipment" [label="4. Prevent Ignition"]; "Ground_Equipment" -> "Store_Properly" [label="5. After Use"]; "Store_Properly" -> "Dispose_Waste" [label="6. Clean Up"]; "Dispose_Waste" -> "Decontaminate" [label="7. Final Steps"]; } dot Caption: A workflow for the safe handling of this compound.

dot digraph "Emergency_Response_Flowchart" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12]; node [shape=diamond, style="filled", fontname="Arial", fontsize=10, fillcolor="#EA4335", fontcolor="#FFFFFF"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

"Exposure_Event" [label="Exposure Event Occurs"];

subgraph "cluster_Routes" { label = "Exposure Route"; style = "filled"; color = "#FFFFFF"; node [shape=box, fillcolor="#F1F3F4", fontcolor="#202124"]; "Inhalation"; "Skin_Contact" [label="Skin Contact"]; "Eye_Contact" [label="Eye Contact"]; "Ingestion"; }

subgraph "cluster_Actions" { label = "Immediate Actions"; style = "filled"; color = "#FFFFFF"; node [shape=box, fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Fresh_Air" [label="Move to Fresh Air"]; "Remove_Clothing" [label="Remove Contaminated Clothing"]; "Rinse_Skin" [label="Rinse Skin with Water"]; "Rinse_Eyes" [label="Rinse Eyes with Water"]; "Rinse_Mouth" [label="Rinse Mouth"]; "Seek_Medical_Attention" [label="Seek Immediate Medical Attention", fillcolor="#FBBC05", fontcolor="#202124"]; }

"Exposure_Event" -> "Inhalation"; "Exposure_Event" -> "Skin_Contact"; "Exposure_Event" -> "Eye_Contact"; "Exposure_Event" -> "Ingestion";

"Inhalation" -> "Fresh_Air" [label="1a"]; "Skin_Contact" -> "Remove_Clothing" [label="1b"]; "Remove_Clothing" -> "Rinse_Skin" [label="2b"]; "Eye_Contact" -> "Rinse_Eyes" [label="1c"]; "Ingestion" -> "Rinse_Mouth" [label="1d"];

"Fresh_Air" -> "Seek_Medical_Attention" [label="2a"]; "Rinse_Skin" -> "Seek_Medical_Attention" [label="3b"]; "Rinse_Eyes" -> "Seek_Medical_Attention" [label="2c"]; "Rinse_Mouth" -> "Seek_Medical_Attention" [label="2d"]; } dot Caption: A flowchart for emergency response to exposure incidents.

References

literature review of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

An in-depth , a key intermediate in modern medicinal chemistry.

Introduction

3-Fluoro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative recognized as a crucial building block in the synthesis of pharmacologically active molecules.[1] Its structure, featuring a fluoro-substituted aniline ring coupled with a methylpiperazine moiety, makes it a valuable scaffold in drug discovery, particularly in the development of kinase inhibitors for oncology.[2][3] The fluorine atom can enhance metabolic stability and binding affinity, while the methylpiperazine group often improves solubility and pharmacokinetic properties. This technical guide provides a comprehensive review of its synthesis, physicochemical properties, and applications, with a focus on its role in the development of targeted therapeutics.

Physicochemical Properties

The fundamental properties of this compound are summarized below. This data is essential for its use in synthetic chemistry, providing identifiers and key molecular characteristics.

| Property | Value | Source |

| CAS Number | 221198-99-8 | [4][5] |

| Molecular Formula | C₁₁H₁₆FN₃ | [4][6] |

| Molecular Weight | 209.27 g/mol | [4][5] |

| InChIKey | GOPUCAPKOUZKPS-UHFFFAOYSA-N | [6] |

| Purity (Typical) | ≥98% | [4] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process involving a nucleophilic aromatic substitution (SNAr) reaction followed by the reduction of a nitro group. This common pathway is a foundational method in the synthesis of many substituted anilines used in pharmaceuticals.[7]

Caption: Generalized synthetic workflow for this compound.

General Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on established chemical principles for SNAr reactions and nitro group reductions, similar to methods used for analogous compounds.[7][8]

-

Step 1: Synthesis of 4-(2-Fluoro-4-nitrophenyl)-1-methylpiperazine.

-

To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in a suitable solvent such as acetonitrile or DMSO, add 1-methylpiperazine (1.1 eq) and a non-nucleophilic base like potassium carbonate (2.0 eq).

-

Heat the reaction mixture at 80-100 °C and monitor by TLC or LC-MS until the starting material is consumed.

-

After cooling to room temperature, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate.

-

-

Step 2: Synthesis of this compound.

-

Dissolve the crude 4-(2-fluoro-4-nitrophenyl)-1-methylpiperazine from Step 1 in a solvent such as ethanol or methanol.

-

Add a catalyst, typically 10% Palladium on carbon (Pd/C).

-

Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature for several hours.[3]

-

Alternatively, reduction can be achieved using iron powder and ammonium chloride in an ethanol/water mixture at reflux.[7]

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[3]

-

Concentrate the filtrate under reduced pressure to obtain the final product, this compound, which can be further purified by column chromatography if necessary.

-

Applications in Drug Discovery

This compound is primarily used as an intermediate in the synthesis of kinase inhibitors.[1] Kinases are critical enzymes in cellular signaling pathways, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.

Role as a Key Building Block

The aniline functional group of the title compound serves as a versatile handle for coupling reactions. In a typical application, it is reacted with a heterocyclic core structure (e.g., a pyrrolopyrimidine or pyrrolotriazine) through methods like Buchwald-Hartwig amination or nucleophilic substitution to form the final drug candidate.

Caption: Logical workflow for the use of the title compound in drug synthesis.

Application Protocol: Synthesis of a Pyrrolopyrimidine Kinase Inhibitor

The following protocol, adapted from the literature, demonstrates the use of this compound in a large-scale industrial synthesis of a kinase inhibitor.[1]

-

Reactor Setup: A 500-L glass-lined reactor is rendered inert with nitrogen gas.

-

Charging Reagents: The reactor is charged with t-butanol (147 kg) under vacuum. Agitation is initiated, and the reactor is heated to 40 ± 5 °C.

-

Addition of Solids: The following reagents are added to the reactor:

-

(2-chloro-4-(3-nitrophenoxy)-7H-pyrrolo[2,3-d]pyrimidin-7-yl)methyl pivalate (19.10 kg)

-

Anhydrous potassium carbonate (K₂CO₃) (32.02 kg)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.88 kg)

-

Dicyclohexyl(2',4',6'-triisopropylbiphenyl-2-yl)phosphine (XPhos) (0.90 kg)

-

This compound (9.70 kg)

-

-

Reaction: The mixture is agitated under a nitrogen atmosphere, and the coupling reaction proceeds to form the desired pyrrolopyrimidine product.

Targeting the MERTK Signaling Pathway

Derivatives of fluorinated piperazinyl/piperidinyl anilines are being developed as potent inhibitors of Mer-tyrosine-kinase (MERTK).[3][9] MERTK is a member of the TAM (TYRO3, AXL, MERTK) family of receptor tyrosine kinases. Its overexpression is linked to cancer cell survival, proliferation, and the suppression of anti-tumor immune responses.[3][9] Inhibiting MERTK is therefore a promising strategy in cancer therapy.

Caption: Role of MERTK inhibitors derived from aniline scaffolds in blocking oncogenic signaling.

While specific quantitative data for derivatives of 3-Fluoro-4-(4-methylpiperazin-1-yl )aniline is not available in the cited literature, a study on the closely related analog, 3-Fluoro-4-(1-methylpiperidin-4-yl )aniline, highlights the potential of this chemical class. The resulting hybrid molecules showed significant anticancer activity.[3] The data in the following table is for these piperidinyl-based MERTK inhibitors and serves to illustrate the therapeutic potential of this scaffold type.

| Compound ID | Target Cell Line | IC₅₀ (μM) |

| IK5 | A549 (Lung Carcinoma) | 0.36 |

| IK5 | MCF-7 (Breast Cancer) | 0.42 |

| IK5 | MDA-MB-231 (Breast Cancer) | 0.80 |

| (Data from a study on MERTK inhibitors derived from a structurally similar 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline scaffold)[3] |

General Biological Activity

The broader class of molecules containing fluoro-phenylpiperazine moieties has been investigated for various biological activities, including antimicrobial and antifungal properties.[10][11] The synthesis of hybrid molecules incorporating this scaffold has yielded compounds with moderate to good antibacterial activity.[10] This suggests that beyond oncology, this compound could serve as a valuable starting material for developing new anti-infective agents.

Conclusion

This compound is a high-value chemical intermediate with significant applications in drug discovery and development. Its utility is firmly established in the synthesis of targeted kinase inhibitors for cancer therapy, and its underlying scaffold shows promise in the pursuit of novel antimicrobial agents. The straightforward and scalable synthetic routes to this compound, combined with its versatile reactivity, ensure its continued importance for researchers and scientists in the pharmaceutical industry.

References

- 1. Applications of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline_Chemicalbook [chemicalbook.com]

- 2. 3-Fluoro-4-[4-(methylsulfonyl)piperazino]aniline|CAS 864146-96-3 [benchchem.com]

- 3. Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][1,2,4]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chemuniverse.com [chemuniverse.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound(221198-99-8) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. ACG Publications - Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents [acgpubs.org]

An In-depth Technical Guide to 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline: Discovery, Synthesis, and Application in Kinase Inhibitor Development

Abstract

This technical guide provides a comprehensive overview of the chemical compound 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. The document details its known history, synthesis, physicochemical properties, and its significant role as a crucial intermediate in the development of targeted cancer therapies, most notably the anaplastic lymphoma kinase (ALK) inhibitor, brigatinib. Detailed experimental protocols for its synthesis are provided, along with visualizations of the synthetic workflow and the relevant biological signaling pathways. This guide is intended for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction

This compound (CAS No. 221198-99-8) is a substituted aniline that has emerged as a valuable scaffold in the synthesis of complex heterocyclic molecules for pharmaceutical applications.[1][2] Its unique substitution pattern, featuring a fluorine atom and a methylpiperazine moiety, imparts desirable physicochemical properties to the final drug molecules, such as enhanced metabolic stability and target binding affinity. While the specific historical details of its initial discovery are not extensively documented in dedicated publications, its prevalence in the patent literature corresponds with the rise of research into kinase inhibitors for oncology.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 221198-99-8 | [1][2] |

| Molecular Formula | C₁₁H₁₆FN₃ | [2] |

| Molecular Weight | 209.27 g/mol | [2] |

| Appearance | Light brown to brown solid | [1] |

| Melting Point | 87-89 °C | [1] |

| Boiling Point (Predicted) | 349.5±42.0 °C | [1] |

| Density (Predicted) | 1.167±0.06 g/cm³ | [1] |

| pKa (Predicted) | 7.56±0.42 | [1] |

| Storage Temperature | 2–8 °C under inert gas | [1] |

Synthesis and Experimental Protocols

The most common and well-documented method for the synthesis of this compound involves the reduction of its nitro precursor, 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

Synthetic Workflow

The overall synthetic process can be visualized as a two-step procedure starting from 1,2-difluoro-4-nitrobenzene.

Synthetic workflow for this compound.

Experimental Protocol: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

This initial step involves a nucleophilic aromatic substitution reaction.

-

Materials:

-

1,2-Difluoro-4-nitrobenzene

-

1-Methylpiperazine

-

A suitable solvent (e.g., acetonitrile or N,N-dimethylformamide)

-

A non-nucleophilic base (e.g., potassium carbonate), if necessary.

-

-

Procedure:

-

Dissolve 1,2-difluoro-4-nitrobenzene in the chosen solvent in a round-bottom flask.

-

Add 1-methylpiperazine (typically in a slight excess) to the solution.

-

If required, add the base to the reaction mixture.

-

Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The product can be isolated by quenching the reaction with water and extracting with a suitable organic solvent (e.g., ethyl acetate).

-

The organic layers are combined, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine.

-

Experimental Protocol: Synthesis of this compound

This final step involves the reduction of the nitro group.

-

Materials:

-

1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (14.76 g, 61.70 mmol)

-

Tetrahydrofuran (THF, 80 mL)

-

Palladium on carbon (Pd/C, 10% w/w, 3.00 g)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve 1-(2-fluoro-4-nitrophenyl)-4-methylpiperazine in tetrahydrofuran in a suitable reaction vessel.[1]

-

Add the palladium on carbon catalyst to the solution.[1]

-

Introduce hydrogen gas into the reaction mixture (this can be done using a hydrogen balloon or a hydrogenation apparatus) at room temperature.[1]

-

Stir the reaction vigorously overnight.[1]

-

Monitor the completion of the reaction by TLC.

-

Once the reaction is complete, carefully filter the mixture to remove the palladium catalyst.[1]

-

Concentrate the filtrate under reduced pressure to obtain this compound as an off-white solid.[1] (Yield: 11.99 g, 93%).

-

Application in Drug Discovery: Brigatinib

The most prominent application of this compound is as a key intermediate in the synthesis of brigatinib (trade name Alunbrig®), a potent and selective tyrosine kinase inhibitor.[3] Brigatinib is approved for the treatment of anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC).[3][4][5]

Role of the this compound Moiety in Brigatinib

The this compound fragment is incorporated into the brigatinib structure and plays a crucial role in its pharmacological profile. The aniline nitrogen serves as a key hydrogen bond donor for anchoring the inhibitor to the hinge region of the kinase domain. The fluoro-substituent can modulate the pKa of the aniline and contribute to improved metabolic stability. The N-methylpiperazine group often enhances solubility and can be involved in additional interactions within the binding pocket or with the solvent-exposed surface of the protein.

Signaling Pathway of Brigatinib

Brigatinib exerts its therapeutic effect by inhibiting the autophosphorylation of ALK and the activation of its downstream signaling proteins.[6] This blockade disrupts several key pathways involved in cell proliferation, survival, and metastasis.

Mechanism of action of brigatinib, targeting ALK and other kinases.

As illustrated in the diagram, brigatinib inhibits multiple receptor tyrosine kinases, including ALK, EGFR, IGF-1R, and FLT3.[6][7] This inhibition prevents the activation of downstream signaling cascades such as the PI3K-AKT, RAS-RAF-MEK-ERK, and STAT3 pathways.[6][8] The ultimate consequence of this pathway inhibition is a reduction in cancer cell proliferation and survival, and the induction of apoptosis.[3][8]

Conclusion

This compound is a pivotal chemical intermediate whose importance has grown with the advancements in targeted cancer therapy. While its specific "discovery" is not pinpointed to a single event, its utility is firmly established in the synthesis of potent kinase inhibitors like brigatinib. The synthetic route to this compound is well-defined and efficient. The incorporation of this aniline derivative into the final drug molecule highlights the significance of carefully designed building blocks in achieving desired pharmacological properties. This technical guide provides a foundational understanding of this compound for professionals engaged in the field of drug discovery and development.

References

- 1. 221198-99-8 | CAS DataBase [m.chemicalbook.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. What is Brigatinib used for? [synapse.patsnap.com]

- 4. A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Alunbrig (Brigatinib) Approved for Metastatic NSCLC with ALK Mutation [theoncologynurse.com]

- 6. ALUNBRIG® (brigatinib) Treatment for ALK+ NSCLC [alunbrig.com]

- 7. researchgate.net [researchgate.net]

- 8. What is the mechanism of Brigatinib? [synapse.patsnap.com]

In-Depth Technical Guide: 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline, a key building block in modern medicinal chemistry. This document outlines its chemical identity, physicochemical properties, synthesis, and analytical methods, and discusses its significant role in the development of targeted therapeutics, particularly kinase inhibitors.

IUPAC Nomenclature and Chemical Identity

The compound with the common name this compound is systematically named This compound according to IUPAC nomenclature.

| Identifier | Value |

| CAS Number | 221198-99-8[1][2] |

| Molecular Formula | C₁₁H₁₆FN₃[1][2] |

| Molecular Weight | 209.27 g/mol [2] |

| InChI | InChI=1S/C11H16FN3/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12/h2-3,8H,4-7,13H2,1H3[3] |

| SMILES | CN1CCN(CC1)c2ccc(N)cc2F |

Physicochemical Properties

| Property | Value |

| Appearance | White to yellow or orange powder/crystal[4] |

| Melting Point | 98-99 °C (for the analogous compound 3-(4-Methylpiperazin-1-yl)aniline)[4] |

| Boiling Point | 353.1 ± 37.0 °C (Predicted for the analogous compound 3-(4-Methylpiperazin-1-yl)aniline)[4] |

| Solubility | Soluble in Methanol[4] |

| Purity | Typically ≥ 98%[2] |

Synthesis and Mechanism

The synthesis of this compound is typically achieved through a two-step process, which is a common strategy for the preparation of substituted anilines. The general workflow involves a nucleophilic aromatic substitution followed by a reduction.

Detailed Experimental Protocol

This protocol is based on established procedures for the synthesis of analogous fluoro-substituted anilines.

Step 1: Synthesis of 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine

-

To a solution of 1,2-difluoro-4-nitrobenzene (1 equivalent) in a suitable solvent such as acetonitrile or DMSO, add 1-methylpiperazine (1.1-1.2 equivalents) and a base like potassium carbonate (K₂CO₃) or diisopropylethylamine (DIPEA) (2-3 equivalents).

-

Heat the reaction mixture to 80-100 °C and stir for 4-12 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC until the starting material is consumed.

-

After completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Synthesis of this compound

-

Dissolve the 1-(2-Fluoro-4-nitrophenyl)-4-methylpiperazine (1 equivalent) obtained from the previous step in a solvent like methanol, ethanol, or ethyl acetate.

-

Add a catalytic amount of palladium on carbon (10% Pd/C, ~5-10 mol%).

-

Stir the suspension under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus at 50 psi) at room temperature for 12-24 hours.[5]

-

Monitor the reaction by TLC or HPLC.

-

Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.[5]

-

Wash the Celite pad with the reaction solvent.

-

Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if needed.[6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

Spectroscopic Data

| Technique | Data |

| ¹H NMR | Spectral data is available, confirming the presence of aromatic, piperazine, and methyl protons.[3] |

| ¹³C NMR | Spectral data is available for the confirmation of the carbon skeleton.[3] |

| Mass Spec. | Expected [M+H]⁺ = 210.1401 |

Chromatographic Purity Analysis

A standard method for assessing the purity of this compound involves High-Performance Liquid Chromatography (HPLC).

Typical HPLC Method Parameters:

| Parameter | Condition |

| Column | C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)[7] |

| Mobile Phase | A: Water with 0.1% Formic Acid or 0.05% Acetic Acid[7]B: Acetonitrile with 0.1% Formic Acid or 0.05% Acetic Acid[7] |

| Gradient | A suitable gradient, for example, 10% to 90% B over 15 minutes. |

| Flow Rate | 1.0 mL/min[7] |

| Detection | UV at 254 nm |

| Injection Vol. | 10 µL |

Role in Drug Development and Signaling Pathways

This compound is a crucial intermediate in the synthesis of various pharmacologically active compounds, most notably kinase inhibitors. The fluorinated aniline moiety serves as a versatile scaffold that can be further elaborated to target the ATP-binding site of various kinases.

The general workflow for the utilization of this compound in the discovery of kinase inhibitors is depicted below.

This compound has been utilized in the synthesis of pyrrolopyrimidine-based kinase inhibitors.[8] These types of inhibitors are designed to block the signaling pathways that are often dysregulated in cancer, such as those involving receptor tyrosine kinases (e.g., EGFR, VEGFR) and intracellular kinases (e.g., Abl, Aurora kinases). By inhibiting these kinases, the downstream signaling cascades that promote cell proliferation, survival, and angiogenesis are disrupted, leading to an anti-tumor effect.

Safety and Handling

This compound is classified as a hazardous substance and should be handled with appropriate safety precautions.

GHS Hazard Classification: [1]

-

Skin Irritation: Category 2 (H315 - Causes skin irritation)

-

Eye Irritation: Category 2A (H319 - Causes serious eye irritation)

-

Specific Target Organ Toxicity (Single Exposure): Category 3 (H335 - May cause respiratory irritation)

Recommended Handling Procedures: [1]

-

Use only in a well-ventilated area, preferably in a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Avoid breathing dust, mist, or spray.

-

Wash hands thoroughly after handling.

For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.[1][9][10][11]

References

- 1. synquestlabs.com [synquestlabs.com]

- 2. chemuniverse.com [chemuniverse.com]

- 3. This compound(221198-99-8) 1H NMR spectrum [chemicalbook.com]

- 4. 3-(4-Methylpiperazin-1-yl)aniline CAS#: 148546-99-0 [chemicalbook.com]

- 5. 4-(4-Methylpiperazinomethyl)-3-(trifluoromethyl)aniline synthesis - chemicalbook [chemicalbook.com]